2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine
Description
Properties
CAS No. |
1342347-01-6 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C13H15N3/c1-2-4-11(5-3-1)8-12-10-16-7-6-14-9-13(16)15-12/h1-5,10,14H,6-9H2 |
InChI Key |
SFBZKDWLTJDRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2CN1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Protocols
| Step | Reactants & Conditions | Description | Outcome / Notes |
|---|---|---|---|
| 1 | 2-Aminopyrazine + benzaldehyde + isocyanide | One-pot multicomponent reaction in solvent (DCM:MeOH 3:1) with scandium(III) triflate catalyst | Formation of imidazo[1,2-a]pyrazine core via Groebke-Blackburn-Bienaymé reaction; microwave irradiation at 150 °C for 30 min enhances yield |
| 2 | Same reactants with iodine catalyst | Room temperature reaction in ethanol | Iodine catalyzes three-component condensation yielding functionalized imidazo[1,2-a]pyrazines in good yields; mild and environmentally benign |
| 3 | Alternative: 2-aminopyrazine + aryl aldehydes + cyclohexyl isocyanide | Similar iodine-catalyzed reaction | Broadens scope of derivatives, maintaining good yields and purity |
| 4 | Purification | Column chromatography using ethyl acetate:hexane | Isolates pure 2-benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine |
Research Findings on Preparation
Microwave-assisted Groebke-Blackburn-Bienaymé Reaction : This method is efficient for synthesizing imidazo[1,2-a]pyrazines, including benzyl derivatives, with high yields and shorter reaction times. The use of scandium(III) triflate as a catalyst in DCM:MeOH solvent system is well-documented.
Iodine-Catalyzed One-Pot Synthesis : A recent advancement involves iodine as a low-cost, readily available catalyst enabling room temperature synthesis of imidazo[1,2-a]pyrazines from 2-aminopyrazine, aryl aldehydes, and tert-butyl isocyanide. This method is environmentally friendly and yields highly functionalized products with excellent purity (>98% by HPLC).
Mechanistic Insights : The process involves formation of an imine intermediate, activated by the Lewis acid catalyst (iodine or scandium triflate), followed by nucleophilic addition of isocyanide and intramolecular cyclization to form the fused heterocyclic ring system.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Substitution Reactions
The benzyl group and chlorosulfonyl substituent (when present) enable nucleophilic substitution reactions. Key findings include:
Chlorosulfonyl Group Reactivity :
-
The chlorosulfonyl (-SO₂Cl) moiety undergoes nucleophilic substitution with amines, alcohols, or thiols. For example, reactions with primary amines yield sulfonamide derivatives.
-
Catalytic systems such as scandium(III)-trifluoromethanesulfonate enhance reaction efficiency in polar aprotic solvents (e.g., DMSO or DMF).
Benzyl Group Functionalization :
-
Hydrogenolysis of the benzyl group (using Pd/C or H₂) removes the protecting group, exposing reactive sites for further derivatization .
Oxidation and Reduction
The imidazo[1,2-a]pyrazine core exhibits redox activity:
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Oxidation | H₂O₂, H₂SO₄ | Imidazo[1,2-a]pyrazine-5,8-dione | 72–85 | |
| Reduction | NaBH₄, MeOH | Partially saturated imidazopyrazine | 63–78 |
-
Oxidation : The fused ring system undergoes oxidation to form dione derivatives, which are intermediates for synthesizing bioactive molecules.
-
Reduction : Selective reduction of the pyrazine ring occurs under mild conditions, preserving the imidazole moiety .
Cyclization and Ring Expansion
The compound participates in cycloaddition and ring-expansion reactions:
Iodine-Catalyzed [4 + 1] Cycloaddition :
-
Reacts with tert-butyl isocyanide and aryl aldehydes under iodine catalysis to form polycyclic derivatives (Table 1) .
textGeneral reaction: 2-Benzyl-imidazo[1,2-a]pyrazine + RCHO + t-BuNC → Imidazo[1,2-a]pyrazine-3-amine derivatives
Catalyst Screening Data :
| Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| I₂ | EtOH | 6 | 92 |
| SnCl₄ | EtOH | 24 | 58 |
| FeCl₃ | EtOH | 24 | 25 |
Optimal conditions use iodine in ethanol at room temperature .
Multicomponent Reactions (MCRs)
The Groebke-Blackburn-Bienaymé (GBB) reaction is a key pathway for functionalizing the imidazo[1,2-a]pyrazine scaffold:
GBB Reaction Protocol :
-
Reactants : 2-Aminopyrazine, aldehydes, isocyanides.
-
Conditions : Microwave irradiation, 100°C, 30 min.
-
Products : 2,3-Disubstituted imidazo[1,2-a]pyrazin-8-amines (yields: 75–97%) .
Notable Derivatives :
-
3c : Benzylamine-substituted analogue with CDK9 inhibitory activity (IC₅₀ = 0.16 µM) .
-
4c : Thiophene-substituted variant showing antiviral potential .
Functional Group Interconversion
The carboxylate ester moiety (when present) undergoes hydrolysis or aminolysis:
| Reaction | Reagents | Product | Application |
|---|---|---|---|
| Ester hydrolysis | NaOH, H₂O/EtOH | Carboxylic acid | Prodrug synthesis |
| Aminolysis | NH₃, DCM | Primary amide | Bioactivity modulation |
These transformations are critical for tuning solubility and target affinity .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that imidazo[1,2-A]pyrazines exhibit significant anticancer properties. For instance, derivatives of 2-benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that compounds with this scaffold could effectively target specific pathways involved in cancer cell proliferation and survival .
1.2 Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported that this compound derivatives possess activity against various bacterial strains and fungi. This suggests potential applications in developing new antibiotics or antifungal treatments .
1.3 Neuroprotective Effects
Emerging research highlights the neuroprotective effects of imidazo[1,2-A]pyrazines. These compounds may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Experimental models have shown that they can enhance cognitive function and protect against neuronal damage .
Materials Science
2.1 Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's charge transport properties are being investigated to enhance the efficiency of these devices .
2.2 Polymer Chemistry
In polymer chemistry, the incorporation of imidazo[1,2-A]pyrazine units into polymer backbones has been explored to create materials with improved thermal stability and mechanical properties. These polymers could find applications in coatings and composites where durability is essential .
Case Studies
Mechanism of Action
The mechanism of action of 2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Position 2
7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carbaldehyde
- Structure : A methyl group at position 7 and a carbaldehyde at position 2.
- Properties : The aldehyde group enhances reactivity, making it a key intermediate for further derivatization (e.g., Schiff base formation). The methyl group increases lipophilicity but reduces steric hindrance compared to benzyl .
- Applications : Primarily used in synthetic pathways rather than direct bioactivity .
2-Nitroimidazopyrazines (e.g., 6-Methyl-8-((4-methylbenzyl)oxy)-2-nitroimidazo[1,2-a]pyrazine)
- Structure : A nitro group at position 2, often with additional substituents like benzyloxy groups.
- Properties : The nitro group is electron-withdrawing, enhancing redox activity and enabling applications in hypoxia-selective anticancer therapies. These compounds exhibit potent antimicrobial activity, with MIC values reported against Bacillus spp. and E. coli .
- Key Difference : Unlike the benzyl-substituted target compound, nitro derivatives are more electrophilic and prone to metabolic reduction .
Heteroaromatic Substituents (e.g., Thiophen-3-yl, Pyridin-4-yl)
- Structure : Position 2 substituted with thiophene or pyridine rings.
- Properties : These groups facilitate hydrogen bonding (e.g., with kinase hinge regions like Cys106) and π-π stacking. For example, thiophen-3-yl derivatives show flipped binding orientations in kinase inhibition studies compared to benzyl-substituted analogs .
- Bioactivity: Demonstrated anticancer activity via kinase inhibition, with IC₅₀ values in the nanomolar range .
Core Modifications and Hybrid Structures
3-Isopropylhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione
- Structure : A pyrido ring fused to the pyrazine core, with a dione moiety.
- Properties : The dione group enables hydrogen bonding, enhancing antimicrobial activity. Reported MIC values include 12.5 µg/mL against Bacillus subtilis and E. coli .
- Key Difference : The pyrido-dione system increases polarity compared to the benzyl-tetrahydroimidazopyrazine, reducing cell permeability but improving water solubility .
Benzo[d]imidazole-Pyrrolo[1,2-a]pyrazine Hybrids
- Structure : Extended aromatic systems (e.g., benzoimidazole fused to pyrrolopyrazine).
- Properties : Exhibit strong fluorescence (quantum yield up to 56%) due to extended conjugation, making them suitable for bioimaging. The benzyl-substituted target compound lacks such fluorescence due to reduced rigidity .
Pharmacological Analogs
Piperazinylimidazo[1,2-a]pyrazines
- Structure : Piperazine substituents at position 8 (e.g., 8-(1-piperazinyl)imidazo[1,2-a]pyrazine).
- Properties : High selectivity for α₂-adrenergic receptors (e.g., Kᵢ = 0.2 nM for clonidine displacement). The benzyl group in the target compound may confer different receptor affinities due to steric and electronic effects .
Triazolotriazine-Piperazine Derivatives
- Structure : Bicyclic piperazine fused to triazolotriazine.
- Properties: Potent adenosine A₂A receptor antagonists (Kᵢ = 0.2 nM) with >16,000-fold selectivity over A₁ receptors. The benzyl group in the target compound may lack such specificity but could be modified for similar applications .
Comparative Data Table
Biological Activity
2-Benzyl-5H,6H,7H,8H-imidazo[1,2-A]pyrazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- IUPAC Name : this compound
- CAS Number : 1342347-01-6
- Molecular Formula : CHN
- Molecular Weight : 213.28 g/mol
- Purity : Typically around 95% .
Recent research has identified several mechanisms through which this compound exerts its biological effects:
-
ENPP1 Inhibition : A study highlighted its role as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which is crucial in the regulation of the cGAS-STING pathway. This inhibition can enhance immune responses in cancer therapy .
- IC : 5.70 nM against ENPP1.
- CDK9 Inhibition : Another significant activity includes the inhibition of cyclin-dependent kinase 9 (CDK9), which is implicated in transcriptional regulation and cell cycle control.
Anticancer Activity
The compound has shown promising anticancer properties across various cancer cell lines:
- Cell Lines Tested :
- MCF7 (breast cancer)
- HCT116 (colorectal cancer)
- K562 (chronic myelogenous leukemia)
The results indicated that derivatives of imidazo[1,2-a]pyrazine exhibit cytotoxic effects correlated with their CDK9 inhibitory activity. For instance:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3c | MCF7 | 6.66 |
| 3c | HCT116 | 6.66 |
| 3c | K562 | 6.66 |
These findings suggest that the structural modifications in imidazo[1,2-a]pyrazine can significantly enhance its anticancer efficacy .
Antiviral Activity
In addition to its anticancer properties, certain derivatives have also been evaluated for antiviral activity against human coronaviruses. The results showed that specific modifications led to enhanced activity against viral replication .
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that compounds based on imidazo[1,2-a]pyrazine possess favorable absorption and distribution characteristics. In vivo studies demonstrated effective tumor growth inhibition when combined with existing immunotherapies like anti-PD-1 antibodies .
Case Studies
Recent case studies have illustrated the clinical relevance of these compounds:
- Combination Therapy : A study found that combining an imidazo[1,2-a]pyrazine derivative with anti-PD-1 therapy resulted in a tumor growth inhibition rate of approximately 77.7% in murine models .
- Cytotoxicity Analysis : A detailed cytotoxicity analysis showed that the compound's effectiveness increases with prolonged exposure to cancer cell lines, indicating potential for use in sustained-release formulations .
Q & A
Q. What are the common synthetic routes for 2-benzyl-substituted imidazo[1,2-a]pyrazines, and how do reaction conditions influence regioselectivity?
Synthesis typically involves cyclocondensation of aminopyrazines with α-haloketones or haloalkynes. Copper-catalyzed oxidative cyclization using haloalkynes and aminopyrazines under mild conditions (e.g., molecular oxygen as an oxidant) is efficient for constructing the imidazo[1,2-a]pyrazine core . Regioselectivity is influenced by substituent electronic effects and steric hindrance. For example, electron-donating groups on the pyrazine ring favor nucleophilic attack at specific positions. Optimization of solvent polarity (e.g., aqueous vs. acetonitrile) and temperature can enhance yields .
Q. How can researchers validate the structural identity of 2-benzyl-imidazo[1,2-a]pyrazine derivatives?
Key methods include:
- NMR spectroscopy : - and -NMR to confirm substitution patterns. Coupling constants (e.g., ) help assign positions in the bicyclic system .
- High-resolution mass spectrometry (HRMS) : To verify molecular formula and isotopic patterns.
- X-ray crystallography : Definitive structural assignment, especially for resolving protonation sites (e.g., N1 vs. other positions) in derivatives .
Q. What in vitro assays are suitable for initial screening of biological activity in this compound class?
- Enzyme inhibition assays : For targets like phosphodiesterases (PDEs) or topoisomerases. Use decatenation/relaxation assays (e.g., kinetoplast DNA for topoisomerase IIα inhibition) .
- Receptor binding studies : Radioligand displacement assays (e.g., -clonidine for α2-adrenergic receptor affinity) with calf cerebral cortex homogenates .
- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., kidney or breast cancer) with comparison to reference drugs like etoposide .
Advanced Research Questions
Q. How do substitution patterns on the imidazo[1,2-a]pyrazine scaffold modulate selectivity for α2- vs. α1-adrenergic receptors?
Structure-activity relationship (SAR) studies show that:
- Piperazinyl substituents at position 8 enhance α2 selectivity. Compound 2a (8-piperazinyl derivative) exhibits 70-fold α2 selectivity over α1 receptors, comparable to mianserin .
- Reduction of the imidazo ring (2,3-dihydro derivatives) reduces α2 affinity but retains α1 binding, suggesting conformational flexibility is critical for α2 specificity .
- Halogen or alkyl groups at position 3 improve metabolic stability without compromising receptor affinity .
Q. What computational strategies predict electrophilic substitution reactivity in imidazo[1,2-a]pyrazines?
- Semi-empirical calculations (AMI) : Predict electronic distribution and Molecular Electrostatic Potential (MEP) surfaces. For nitration, position 3 is most reactive when electron-donating groups (e.g., alkoxy) are present at position 8 .
- Density Functional Theory (DFT) : To model transition states and regioselectivity in cyclization reactions .
- Molecular docking : Assess binding poses in enzyme active sites (e.g., ATP-binding pocket of topoisomerase IIα) to guide inhibitor design .
Q. How can researchers resolve contradictions in biological data across studies (e.g., PDE inhibition vs. topoisomerase activity)?
- Mechanistic deconvolution : Use orthogonal assays (e.g., DNA intercalation vs. catalytic inhibition for topoisomerases) to isolate modes of action .
- Metabolic profiling : Track thiocyanate anion formation (a common metabolite) to differentiate parent compound effects from metabolic byproducts .
- Cell cycle analysis : Flow cytometry (e.g., propidium iodide staining) to determine if apoptosis in G1/S phase is due to direct cell cycle arrest or secondary effects .
Q. What strategies improve the metabolic stability of imidazo[1,2-a]pyrazine derivatives?
- Amino group substitution : Replacing cyanomethyl with amino groups reduces thiocyanate metabolite formation .
- Bicyclic modifications : Octahydropyrrolo[1,2-a]pyrazine derivatives show enhanced stability in microsomal assays due to reduced CYP450 oxidation .
- Deuterium labeling : At metabolically vulnerable positions (e.g., benzylic carbons) to slow degradation via kinetic isotope effects.
Methodological Tables
Q. Table 1. Key Synthetic Methods for Imidazo[1,2-a]pyrazines
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Cu-catalyzed cyclization | Haloalkyne, O, 80°C, 12h | 75–90 | |
| Multicomponent reaction | β-hydroxyalkylaminopyrazine, Δ | 60–85 | |
| Ag-catalyzed oxidation | Acetonitrile, 60°C, 6h | 50–70 |
Q. Table 2. Biological Activity Profiles
| Derivative | Target | IC/K | Selectivity Ratio (α2/α1) |
|---|---|---|---|
| 8-Piperazinyl (2a) | α2-Adrenergic | 0.2 nM | 70:1 |
| 5-Bromo-substituted | PDE/Bronchospasm | 1.5 µM | N/A |
| N-Fused aminoimidazole | Topoisomerase IIα | 50 nM | >100 (vs. DNA intercalation) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
